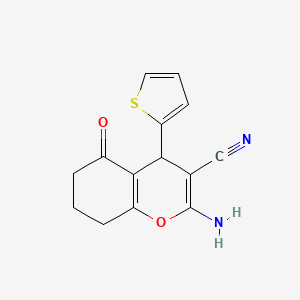

2-amino-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

This compound, with the molecular formula C₁₄H₁₂N₂O₂S, belongs to the 4H-chromene family, characterized by a fused bicyclic system comprising a cyclohexenone ring and a chromene moiety. Key structural features include:

- Functional groups: A ketone (C=O) at position 5, a nitrile (C≡N) at position 3, and an amino group at position 2, enabling diverse hydrogen-bonding interactions (N–H⋯N, N–H⋯O) that stabilize its crystal lattice .

- Crystallography: Crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.6822 Å, b = 10.0623 Å, c = 16.5504 Å, and angles α = 77.201°, β = 84.053°, γ = 73.839° .

Its synthesis typically involves multicomponent reactions, often under microwave or ultrasound irradiation, to optimize yield and reaction time .

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c15-7-8-12(11-5-2-6-19-11)13-9(17)3-1-4-10(13)18-14(8)16/h2,5-6,12H,1,3-4,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKLFXOIWHDUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of 2-thiophenecarboxaldehyde, malononitrile, and dimedone in the presence of a catalyst such as piperidine under reflux conditions . The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of chromene compounds exhibit promising anticancer properties. For instance, studies have shown that structurally similar compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7), colon (HCT-116), prostate (PC-3), lung (A549), and liver cancer (HepG-2) cells . The mechanism often involves the inhibition of tyrosine kinase receptors such as EGFR and VEGFR-2, which are crucial in cancer cell proliferation and survival.

Case Study:

A derivative of 2-amino-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a potential therapeutic window for anticancer drug development .

Antimicrobial Properties

Compounds containing the chromene structure have also been investigated for their antimicrobial activities. The presence of the thienyl group enhances the biological activity against various pathogens. In vitro studies have shown that these compounds can inhibit bacterial growth effectively.

Case Study:

Research has reported the synthesis of similar thiophene-containing chromenes which exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Synthetic Intermediates

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization to create more complex molecules with potential applications in pharmaceuticals.

Synthetic Pathways:

The synthesis often involves multi-step reactions starting from readily available precursors. For example, the reaction of thiophenes with carbonitriles under specific conditions can yield this compound efficiently .

Material Science

Due to its unique electronic properties, this compound is being explored for applications in organic electronics and photonic devices. Its ability to form thin films makes it suitable for use in sensors and light-emitting devices.

Mechanism of Action

The mechanism of action of 2-amino-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its structure allows it to interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Substituent Variations

Electronic and Steric Effects

- Thienyl vs. Phenyl : The thienyl group (target compound) provides weaker electron-donating effects compared to phenyl but enables sulfur-mediated interactions (e.g., with metal ions or enzymes) .

- Halogen Substituents (6g, 20) : Chlorine and bromine enhance electrophilicity and may improve binding to biological targets (e.g., tyrosinase inhibition in 6g) .

Spectroscopic Comparisons

Infrared (IR) Spectroscopy

NMR Data

Biological Activity

2-Amino-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₂N₂O₂S

- Melting Point : 184–186 °C

- CAS Number : 312510-11-5

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Kinase Inhibition : The compound has demonstrated inhibitory effects on kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial in cancer cell proliferation and angiogenesis .

- Cytotoxicity : In vitro studies have shown that this compound exhibits selective cytotoxicity against several cancer cell lines while sparing normal cells. This selectivity is significant for developing targeted cancer therapies .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound against various human cancer cell lines:

| Cell Line | IC50 (µg/mL) | Comparison Drug | IC50 of Comparison Drug (µg/mL) |

|---|---|---|---|

| MCF-7 | 3.2 ± 0.1 | Vinblastine | 9.6 ± 0.1 |

| HCT-116 | Not reported | Colchicine | 21.3 ± 0.03 |

| PC-3 | 2.4 ± 0.1 | Vinblastine | 2.3 ± 0.1 |

| A549 | Not reported | Colchicine | 9.6 ± 0.1 |

| HepG-2 | Not reported | Not applicable | Not applicable |

These results indicate that the compound exhibits potent anticancer activity against prostate (PC-3) and lung (A549) cancer cell lines, outperforming reference drugs like Vinblastine and Colchicine .

Neuropharmacological Potential

Recent studies have highlighted the potential neuroprotective effects of compounds similar to this compound. These compounds have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer’s disease .

Case Studies

- In Vitro Studies : A study conducted on the cytotoxic effects of the compound against five human cancer cell lines demonstrated significant growth inhibition at concentrations as low as 2 µg/mL for certain cell types .

- Molecular Docking Analysis : Molecular docking studies have provided insights into how this compound interacts with the active sites of EGFR and VEGFR-2 kinases, further elucidating its mechanism of action and potential for targeted therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-amino-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?

- Methodological Answer : The compound is typically synthesized via a one-pot multicomponent reaction involving:

- Reagents : 2-Thiophenecarboxaldehyde, cyclohexane-1,3-dione (or dimedone), and malononitrile.

- Catalysts : Ethanolamine (10 mol%) or urea (10 mol%) in ethanol under reflux for 6–8 hours .

- Workup : Cooling the reaction mixture to precipitate the product, followed by recrystallization from ethanol or ethanol-acetone (1:1) .

- Yield Optimization : Yields range from 85–93% when using organocatalysts under ambient or reflux conditions .

Q. Which spectroscopic and crystallographic methods are commonly employed for structural characterization?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Used to determine bond lengths, angles, and hydrogen-bonding networks. Data collection typically employs Mo-Kα radiation (λ = 0.71073 Å) at 296 K, with refinement via SHELXL .

- Spectroscopy :

- ¹H/¹³C NMR : Confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm, nitrile carbons at δ 115–120 ppm) .

- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) .

- Hydrogen-bond analysis : Tools like PLATON or Mercury map interactions (e.g., N–H⋯N/O motifs forming R₂²(12) graph-set motifs) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported puckering parameters of the cyclohexene ring across crystallographic studies?

- Methodological Answer : Discrepancies in puckering parameters (e.g., θ = 55.9° vs. 122.0°) arise due to:

- Crystallographic conditions : Temperature variations (296 K vs. 298 K) affect thermal motion and ring flexibility .

- Refinement protocols : Use of constrained H-atom models in SHELXL vs. dynamic DFT calculations .

- Mitigation strategies :

- Compare Cremer-Pople parameters across multiple datasets .

- Validate with DFT-optimized geometries to distinguish intrinsic vs. crystal-packing effects .

Q. What strategies optimize reaction yields in multi-component syntheses of tetrahydro-4H-chromene derivatives?

- Methodological Answer :

- Catalyst screening : Urea or ethanolamine outperforms inorganic bases (e.g., K₂CO₃) in reducing side reactions (e.g., enol tautomerization) .

- Solvent systems : Ethanol or methanol enhances solubility of intermediates, while acetone improves recrystallization purity .

- Alternative techniques : Microwave/ultrasound irradiation reduces reaction time (30–60 minutes vs. 6 hours) and increases yields to >90% .

- Table 1 : Comparison of synthesis conditions:

| Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanolamine | Ethanol | 6 | 89 | |

| Urea | Ethanol | 6 | 86 | |

| Microwave | Solvent-free | 0.5 | 93 |

Q. What in vitro pharmacological models evaluate the bioactivity of this compound as an EAAT1 inhibitor?

- Methodological Answer :

- EAAT1 inhibition assays :

- Cell lines : HEK293 cells transfected with human EAAT1 .

- Protocol : Measure [³H]-D-aspartate uptake inhibition (IC₃₀ values reported at 0.8–1.2 µM) .

- Structure-activity relationship (SAR) :

- Critical substituents : The 2-thienyl group enhances selectivity over EAAT2/3. Modifying the 4-position (e.g., 4-methoxyphenyl) reduces potency .

- Pharmacokinetics : Half-life (t₁/₂ = 30 minutes in murine models) and blood-brain barrier permeability are assessed via LC-MS .

Data Contradiction Analysis

Q. How do hydrogen-bonding patterns vary between derivatives with aryl vs. heteroaryl substituents?

- Analysis :

- Aryl derivatives (e.g., 4-phenyl) : Form N–H⋯O/N dimers with dihedral angles >85° between pyran and benzene rings, creating layered structures .

- Heteroaryl derivatives (e.g., 2-thienyl) : Additional S⋯π interactions stabilize 3D networks, reducing solubility .

- Table 2 : Hydrogen-bond metrics:

| Substituent | D–H⋯A | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|---|

| 4-Phenyl | N–H⋯N | 2.89 | 165 | R₂²(12) |

| 2-Thienyl | N–H⋯O | 2.95 | 158 | C–H⋯π |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.